1-benzyl-N-phenyl-5-[(phenylcarbonyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-BENZAMIDO-1-BENZYL-N-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZAMIDO-1-BENZYL-N-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, where an organic azide reacts with an alkyne.
Introduction of Benzamido and Benzyl Groups: The benzamido and benzyl groups can be introduced through nucleophilic substitution reactions, where appropriate benzyl and benzamido derivatives are reacted with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-BENZAMIDO-1-BENZYL-N-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
5-BENZAMIDO-1-BENZYL-N-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-BENZAMIDO-1-BENZYL-N-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
5-BENZAMIDO-1-BENZYL-N-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other triazole derivatives .
Properties
Molecular Formula |
C23H19N5O2 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
5-benzamido-1-benzyl-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c29-22(18-12-6-2-7-13-18)25-21-20(23(30)24-19-14-8-3-9-15-19)26-27-28(21)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,24,30)(H,25,29) |
InChI Key |
WYNMYWJLOVMTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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